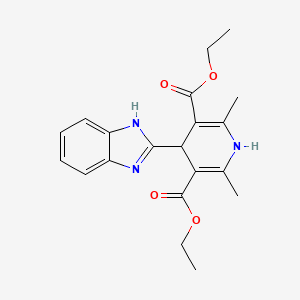![molecular formula C18H26N2O4S B5968909 4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-[2-(methylthio)ethyl]benzamide](/img/structure/B5968909.png)
4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-[2-(methylthio)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-[2-(methylthio)ethyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound is a potent and selective inhibitor of the protein kinase BTK, which plays a critical role in the survival and proliferation of cancer cells.
科学的研究の応用
4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-[2-(methylthio)ethyl]benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. BTK is a critical component of the B-cell receptor signaling pathway, which plays a crucial role in the survival and proliferation of cancer cells. Inhibition of BTK has been shown to induce apoptosis and inhibit cell growth in various cancer cell lines, including leukemia, lymphoma, and multiple myeloma. This compound has demonstrated potent anti-tumor activity in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
作用機序
4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-[2-(methylthio)ethyl]benzamide is a potent and selective inhibitor of BTK, which plays a critical role in the survival and proliferation of cancer cells. BTK is a cytoplasmic tyrosine kinase that is activated upon binding to the B-cell receptor. Activation of BTK leads to the phosphorylation of downstream signaling molecules, which ultimately results in the survival and proliferation of cancer cells. Inhibition of BTK by this compound leads to the inhibition of downstream signaling pathways, resulting in the induction of apoptosis and inhibition of cell growth.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent anti-tumor activity in preclinical studies. In vitro studies have demonstrated that this compound inhibits the proliferation of cancer cells, induces apoptosis, and inhibits the activation of downstream signaling pathways. In vivo studies have shown that this compound exhibits dose-dependent anti-tumor activity in various animal models of cancer. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
実験室実験の利点と制限
The advantages of 4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-[2-(methylthio)ethyl]benzamide for lab experiments include its potent and selective inhibition of BTK, its favorable pharmacokinetic profile, and its ability to induce apoptosis and inhibit cell growth in various cancer cell lines. The limitations of this compound for lab experiments include its potential toxicity and the need for further studies to determine its optimal dosing and administration schedule.
将来の方向性
For the research on 4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-[2-(methylthio)ethyl]benzamide include further preclinical studies to determine its optimal dosing and administration schedule, as well as its potential use in combination with other anti-cancer agents. Clinical trials are also ongoing to evaluate the safety and efficacy of this compound in the treatment of various types of cancer. Other potential future directions for research on this compound include the development of more potent and selective BTK inhibitors, as well as the identification of biomarkers that can predict response to treatment with BTK inhibitors.
合成法
The synthesis of 4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-[2-(methylthio)ethyl]benzamide involves several steps, including the preparation of the intermediate compounds, the coupling of the piperidine moiety to the benzamide core, and the final deprotection and purification steps. The synthesis of this compound has been described in detail in the literature, and several modifications and improvements have been proposed to optimize the yield and purity of the final product.
特性
IUPAC Name |
4-(1-acetylpiperidin-4-yl)oxy-3-methoxy-N-(2-methylsulfanylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c1-13(21)20-9-6-15(7-10-20)24-16-5-4-14(12-17(16)23-2)18(22)19-8-11-25-3/h4-5,12,15H,6-11H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHFUHKQVRLKHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)C(=O)NCCSC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 4-({[2-(methylamino)-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl]carbonyl}amino)benzoate](/img/structure/B5968829.png)
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5968846.png)
![2-(3,4-dihydro-2(1H)-isoquinolinyl)-5-(3-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5968853.png)
![ethyl 3-(3-chlorobenzyl)-1-[(3-methyl-1H-pyrazol-5-yl)methyl]-3-piperidinecarboxylate](/img/structure/B5968860.png)
![5-[(4-benzyl-1-piperidinyl)methyl]-N-(2-pyridinylmethyl)-3-isoxazolecarboxamide](/img/structure/B5968868.png)
![N-(3-chlorophenyl)-N'-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]urea](/img/structure/B5968870.png)
![N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4,4,4-trifluorobutanamide](/img/structure/B5968876.png)
![1-(2-pyrimidinyl)-N-[4-(trifluoromethoxy)benzyl]-3-piperidinamine](/img/structure/B5968877.png)
![N-methyl-N-[(1-{2-oxo-2-[2-(3-pyridinyl)-1-piperidinyl]ethyl}-1H-tetrazol-5-yl)methyl]-2-propanamine](/img/structure/B5968884.png)
![2-(methyl{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amino)-1-phenylethanol](/img/structure/B5968896.png)
![N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenoxyacetamide](/img/structure/B5968915.png)
![2-(3,4-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B5968919.png)
![5-tert-butyl-3-isopropyl-1-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B5968930.png)

